molecular formula C9H11N3O B8444512 3-amino-N-(2-pyridyl)but-2-enamide

3-amino-N-(2-pyridyl)but-2-enamide

Cat. No.: B8444512
M. Wt: 177.20 g/mol
InChI Key: RWUGEDDMAZQWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(2-pyridyl)but-2-enamide is an α,β-unsaturated enamide derivative characterized by a conjugated but-2-enamide backbone substituted with an amino group at the 3-position and a 2-pyridyl group at the amide nitrogen. This structure combines electron-rich pyridyl and amino groups with the planar, rigid enamide framework, which may confer unique electronic and coordination properties. For instance, enamide derivatives are frequently employed as kinase inhibitors (e.g., dacomitinib, a tyrosine kinase inhibitor ) or as ligands in luminescent metal complexes .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3-amino-N-pyridin-2-ylbut-2-enamide

InChI

InChI=1S/C9H11N3O/c1-7(10)6-9(13)12-8-4-2-3-5-11-8/h2-6H,10H2,1H3,(H,11,12,13)

InChI Key

RWUGEDDMAZQWOC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-amino-N-(2-pyridyl)but-2-enamide are best understood through comparison with related enamide derivatives. Key distinctions arise from variations in substituents, molecular geometry, and applications.

Substituent Variations and Electronic Effects

  • Amino vs. Hydroxy Groups: Substitution at the 3-position with hydroxy (e.g., 1-cyano-2-hydroxy-N-[4-(methylsulfonyl)phenyl]but-2-enamide, PHI492 ) reduces electron-donating capacity compared to the amino group in the target compound.
  • Pyridyl vs. Aryl/Alkyl Groups: The 2-pyridyl group in the target compound enhances metal-coordination capability, as seen in scandium and europium complexes of pyridyl-substituted ligands . In contrast, compounds like (S,E)-N-(3-cyano-4-(3-chlorophenylamino)-quinolin-6-yl)-4-(dimethylamino)but-2-enamide (Example 138 ) prioritize aryl groups for target binding in kinase inhibition.

Molecular Properties and Pharmacokinetics

Compound Name Molecular Formula Molecular Weight Key Substituents LogP PSA (Ų) Applications/Properties References
This compound C₁₀H₁₂N₃O 190.22 3-amino, N-(2-pyridyl) ~1.5* 67.7* Metal coordination, kinase inhibition (inferred)
PHI492 (BTK inhibitor) C₁₂H₁₂N₂O₄S 280.30 2-hydroxy, N-(4-methylsulfonylphenyl) 1.8 95.2 Bruton’s tyrosine kinase inhibition
Dacomitinib C₂₄H₂₅ClFN₅O₂·H₂O 487.95 Piperidinyl, fluorophenyl 3.9 92.7 EGFR kinase inhibition
Example 138 (Patent) C₂₉H₂₇ClN₆O₃ 543.01 Dimethylamino, tetrahydrofuran 4.2 98.4 Kinase inhibition (undisclosed)

Preparation Methods

General Mechanism

The addition-elimination pathway involves reacting β-ketoamides (4a–d ) with ammonia or substituted amines to form enamides. For 3-amino-N-(2-pyridyl)but-2-enamide, this method requires substituting methylamine with 2-aminopyridine.

Representative Procedure (Adapted from):

  • Substrate Preparation :

    • Synthesize N-(2-pyridyl)-3-oxobutanamide via BF₃·Et₂O-mediated acylation of ethyl acetoacetate with 2-aminopyridine.

  • Amination :

    • Bubble dry ammonia gas into a mixture of N-(2-pyridyl)-3-oxobutanamide (10 mmol) and diethyl ether at 10°C for 2 hours.

    • Quench with ethanol, filter, and recrystallize from chloroform.

Key Data :

ParameterValueSource
Yield71% (analogous to)
Reaction Time2 hours
Purity (HPLC)>95%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of ammonia on the carbonyl carbon, followed by elimination of water to form the enamide.

Oxidative Cleavage of α-Bromoketones

Metal-Free Synthesis (I₂/TBHP System)

A scalable, metal-free method employs iodine (I₂) and tert-butyl hydroperoxide (TBHP) in toluene to convert α-bromoketones to N-(2-pyridyl)amides.

Optimized Protocol:

  • Substrate : 3-Bromo-2-butanone (1.5 mmol).

  • Conditions :

    • React with 2-aminopyridine (1.0 equiv) in toluene at 0°C.

    • Add I₂ (20 mol%) and TBHP (2.0 equiv).

    • Stir for 16 hours under nitrogen.

Key Data :

ParameterValueSource
Yield83%
Temperature0°C → RT
DiastereoselectivityE/Z > 20:1

Advantages :

  • Avoids transition metals, simplifying purification.

  • Tolerates electron-deficient pyridines.

Rh(III)-Catalyzed C–H Amidation

Direct Coupling with Isocyanates

Rhodium catalysis enables regioselective amidation of pre-formed enamides with aryl isocyanates.

Procedure:

  • Enamide Synthesis :

    • Prepare N-(2-pyridyl)but-2-enamide via LiHMDS/triflic anhydride activation of N-(2-pyridyl)butanamide.

  • Coupling :

    • Treat enamide (1.0 equiv) with phenyl isocyanate (1.2 equiv) and Cp*Rh(MeCN)₃₂ (5 mol%) at 105°C for 12 hours.

Key Data :

ParameterValueSource
Yield89%
Turnover Frequency8.2 h⁻¹
ScopeBroad (incl. heteroarenes)

Limitations :

  • Requires anhydrous conditions and expensive catalysts.

  • Competing cyclization observed at >100°C.

Multicomponent Reactions

Alkoxyallene-Nitrile-Carboxylic Acid Assembly

A three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids generates β-ketoenamides, which cyclize to pyridines.

Adaptation for Target Compound:

  • Components :

    • Ethyl 2-(methoxy)buta-2,3-dienoate (alkoxyallene).

    • Acetonitrile (nitrile).

    • 2-Pyridinecarboxylic acid.

  • Conditions :

    • Stir in THF at −78°C, then warm to RT.

    • Cyclize with TMSOTf (1.2 equiv).

Key Data :

ParameterValueSource
Yield (Two-Step)65%
Purity90% (after chromatography)

Note :
This method is ideal for introducing stereochemical complexity but requires strict temperature control.

Photochemical Decarboxylation

Late-Stage Functionalization

A photodecarboxylation strategy converts cysteine-derived thioesters to enamides.

Steps:

  • Thiol Substitution :

    • React 3-mercapto-N-(2-pyridyl)butanamide with bromomaleimide.

  • Photolysis :

    • Irradiate at 365 nm in degassed acetonitrile (−20°C).

Key Data :

ParameterValueSource
Conversion92%
Reaction Time1 hour

Applications :

  • Suitable for peptide and polymer modifications .

Q & A

Q. What are the recommended synthetic routes for 3-amino-N-(2-pyridyl)but-2-enamide, and how do reaction conditions influence yield?

The synthesis of structurally similar enamides involves multistep reactions, such as substitution, reduction, and condensation. For example, analogous compounds are synthesized using alkaline conditions for substitution reactions (e.g., replacing fluorine with a pyridylmethoxy group) and acidic conditions for nitro-group reduction using iron powder . Condensation with cyanoacetic acid under a condensing agent (e.g., EDCI or HATU) is critical for forming the enamide backbone . Yield optimization requires careful pH control, temperature modulation (typically 60–80°C), and solvent selection (e.g., ethanol or DMF) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key characterization techniques include:

  • IR Spectroscopy : To identify carbonyl (C=O, ~1660 cm⁻¹) and amine (N-H, ~3350 cm⁻¹) groups .
  • ¹H-NMR : For resolving aromatic protons (δ 7.25–8.07 ppm) and confirming substituent positions .
  • HPLC : To assess purity (>95%) and monitor reaction progress .

Q. How can researchers initially evaluate the biological activity of this compound?

Preliminary screening should focus on target-binding assays (e.g., fluorescence polarization or SPR) to measure affinity for enzymes or receptors. For example, structurally related thienopyridine derivatives exhibit activity via hydrogen bonding with catalytic residues . Standard protocols include dose-response curves (0.1–100 µM) and controls for non-specific interactions .

Advanced Research Questions

Q. How should researchers address contradictory data in enzyme inhibition studies involving this compound?

Contradictions in activity data (e.g., variable IC₅₀ values across assays) may arise from differences in:

  • Experimental conditions (pH, ionic strength, co-solvents) altering compound stability .
  • Enzyme isoforms or post-translational modifications in recombinant vs. native proteins . Mitigation strategies include:
  • Repeating assays with standardized buffers (e.g., PBS at pH 7.4) .
  • Validating target specificity using knock-out cell lines or competitive inhibitors .

Q. What statistical approaches are appropriate for comparing the efficacy of analogs in structure-activity relationship (SAR) studies?

  • ANOVA with post-hoc tests : To identify significant differences in mean activity between analogs. For example, a single-factor ANOVA (α = 0.05) can reveal substrate-specific variances, followed by Tukey’s HSD test for pairwise comparisons .
  • T-tests with variance correction : Use Welch’s t-test for unequal variances (indicated by F-test results, e.g., F-value > F-critical) .
  • Dose-response modeling : Fit data to Hill equations to compare EC₅₀ and slope factors .

Q. What strategies optimize the pharmacokinetic (PK) profile of this compound?

Preliminary ADME studies suggest:

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride) .
  • Metabolic stability : Incubate with liver microsomes to identify cytochrome P450 liabilities. Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidation .
  • Plasma protein binding : Assess via equilibrium dialysis; modifications to the pyridyl group can lower affinity for albumin .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

  • Molecular docking : Use software like AutoDock Vina to predict binding poses in target active sites (e.g., kinase domains). Focus on hydrogen bonds between the enamide’s amino group and catalytic residues .
  • MD simulations : Run 100-ns trajectories to evaluate conformational stability and identify residues critical for binding .
  • QSAR models : Train on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) to prioritize synthetic targets .

Methodological Considerations

Q. What are the best practices for scaling up synthesis without compromising purity?

  • Continuous flow reactors : Improve reproducibility and reduce byproducts compared to batch synthesis .
  • In-line analytics : Use FTIR or Raman probes for real-time monitoring of intermediate formation .
  • Purification : Employ preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. How can researchers validate interactions between this compound and proposed biological targets?

  • SPR or ITC : Quantify binding kinetics (ka, kd) and thermodynamics (ΔG, ΔH) .
  • X-ray crystallography : Resolve co-crystal structures to identify key interactions (e.g., π-stacking with pyridyl groups) .
  • CRISPR-Cas9 knockouts : Confirm target dependency by comparing activity in wild-type vs. knock-out cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.